Proadrenomedullin (12-20) (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proadrenomedullin (12-20) (human) is a peptide fragment derived from the larger precursor protein, proadrenomedullin. This peptide consists of amino acids 12 to 20 of the proadrenomedullin sequence. It is known for its potent angiogenic properties, which means it can promote the formation of new blood vessels. This peptide has been studied for its potential therapeutic applications, particularly in the context of cancer treatment, due to its ability to inhibit tumor-induced angiogenesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of proadrenomedullin (12-20) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of proadrenomedullin (12-20) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the peptide’s purity and quality.
化学反応の分析
Types of Reactions: Proadrenomedullin (12-20) (human) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: Commonly used coupling reagents in peptide synthesis include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA) is commonly used to remove protecting groups during synthesis.
Cleavage Reagents: TFA is also used to cleave the peptide from the resin.
Major Products: The primary product of these reactions is the desired peptide sequence, proadrenomedullin (12-20) (human). Side products may include truncated or incomplete peptides, which are typically removed during purification.
科学的研究の応用
Proadrenomedullin (12-20) (human) has several scientific research applications:
Cancer Research: It has been shown to inhibit tumor-induced angiogenesis, making it a potential therapeutic agent for cancer treatment.
Cardiovascular Research: Due to its vasodilative properties, it is studied for its potential in treating cardiovascular diseases.
Neuroscience: It is investigated for its role in regulating neural transmission and its potential neuroprotective effects.
Immunology: Its effects on immune cell migration and function are also areas of active research.
作用機序
Proadrenomedullin (12-20) (human) exerts its effects primarily through interaction with specific receptors on the surface of target cells. It binds to receptors such as the atypical chemokine receptor ACKR3, which regulates its availability for other receptors like the calcitonin receptor-like receptor (CLR) in complex with receptor activity modifying proteins (RAMPs) . This interaction leads to various downstream effects, including inhibition of angiogenesis and modulation of immune cell function.
類似化合物との比較
Adrenomedullin: Another peptide derived from the same precursor protein, known for its vasodilative and angiogenic properties.
Calcitonin Gene-Related Peptide (CGRP): A peptide with similar vasodilative effects but different receptor interactions.
Uniqueness: Proadrenomedullin (12-20) (human) is unique in its ability to inhibit tumor-induced angiogenesis at very low concentrations, making it a potent candidate for anti-cancer therapies . Its specific receptor interactions also distinguish it from other related peptides .
特性
分子式 |
C56H86N18O11 |
---|---|
分子量 |
1187.4 g/mol |
IUPAC名 |
N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-2-[[2-(2,6-diaminohexanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C56H86N18O11/c1-30(2)23-41(52(82)74-45(29-75)55(85)68-39(47(61)77)19-12-22-64-56(62)63)70-48(78)31(3)67-51(81)42(24-32-27-65-37-16-6-4-13-34(32)37)72-50(80)40(18-9-11-21-58)69-54(84)44(26-46(60)76)73-53(83)43(71-49(79)36(59)15-8-10-20-57)25-33-28-66-38-17-7-5-14-35(33)38/h4-7,13-14,16-17,27-28,30-31,36,39-45,65-66,75H,8-12,15,18-26,29,57-59H2,1-3H3,(H2,60,76)(H2,61,77)(H,67,81)(H,68,85)(H,69,84)(H,70,78)(H,71,79)(H,72,80)(H,73,83)(H,74,82)(H4,62,63,64) |
InChIキー |
GEBZNYPLCVTIJF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。